CYP2A6 Enzyme Inhibition: A Comparative Assessment of 8-Bromo-6-hydroxy-chromen-2-one
8-Bromo-6-hydroxy-chromen-2-one exhibits quantifiable inhibition of the human CYP2A6 enzyme. This is a key differentiator, as the parent 6-hydroxycoumarin and other analogs are not primary inhibitors of this specific cytochrome P450 isoform, which is crucial for nicotine and coumarin metabolism [1].
| Evidence Dimension | CYP2A6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.65 μM (7.65E+3 nM) |
| Comparator Or Baseline | 6-Hydroxycoumarin (Parent analog) - Not a primary CYP2A6 inhibitor; substrate for 7-hydroxylation. |
| Quantified Difference | Target compound acts as an inhibitor with an IC50 of 7.65 μM, while the parent analog is a substrate for the same enzyme. |
| Conditions | In vitro enzyme inhibition assay using human CYP2A6, monitoring 7-hydroxycoumarin formation via spectrofluorimetry [2]. |
Why This Matters
This specific inhibitory activity against CYP2A6, distinct from the metabolic fate of its parent analog, positions 8-Bromo-6-hydroxy-chromen-2-one as a valuable tool compound for studying CYP2A6-mediated metabolism and drug-drug interactions.
- [1] BindingDB. BDBM109754: Affinity Data for 8-Bromo-6-hydroxy-chromen-2-one on CYP2A6. 2013. View Source
- [2] BindingDB. BDBM50432669: CHEMBL2347915 IC50 Data for CYP2A6 Inhibition. 2013. View Source
